molecular formula C8H17NS B13190188 1-Propyl-piperidine-4-thiol

1-Propyl-piperidine-4-thiol

Cat. No.: B13190188
M. Wt: 159.29 g/mol
InChI Key: LDOZJGLXAMGFBJ-UHFFFAOYSA-N
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Description

1-Propyl-piperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The addition of a propyl group at the first position and a thiol group at the fourth position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-piperidine-4-thiol can be synthesized through several methods. One common approach involves the alkylation of piperidine with 1-bromopropane, followed by the introduction of a thiol group at the fourth position. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The thiol group can be introduced using thiourea or hydrogen sulfide under acidic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-piperidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propyl-piperidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-piperidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The compound may also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine with one nitrogen atom.

    1-Methyl-piperidine-4-thiol: Similar structure but with a methyl group instead of a propyl group.

    4-Piperidinethiol: Lacks the propyl group, making it less hydrophobic.

Uniqueness: 1-Propyl-piperidine-4-thiol stands out due to the presence of both a propyl group and a thiol group, which confer unique chemical and biological properties. The propyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The thiol group allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

1-propylpiperidine-4-thiol

InChI

InChI=1S/C8H17NS/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3

InChI Key

LDOZJGLXAMGFBJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)S

Origin of Product

United States

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